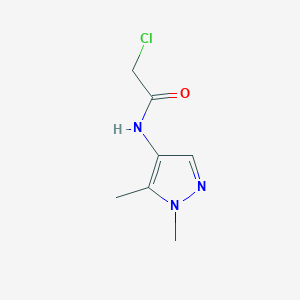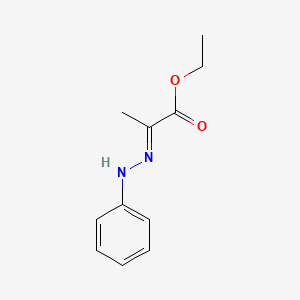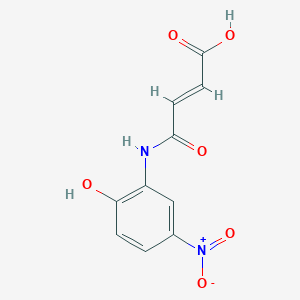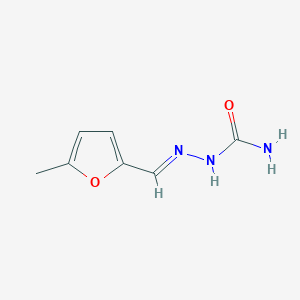
2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, C13H14O2N3Cl, has been synthesized by the reaction of chloroacetyl chloride with 4-aminoantipyrine in basic media .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, CHN elemental analysis, UV-Vis, TGA, DTA, DSC, and single crystal X-ray diffraction .Applications De Recherche Scientifique
Antileishmanial Activity
2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide: has shown promising results in the treatment of leishmaniasis. Compounds bearing the pyrazole moiety have been synthesized and evaluated for their in vitro antileishmanial activities. One study revealed that a compound structurally related to 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide displayed superior activity against Leishmania aethiopica clinical isolate, with an IC50 value significantly lower than standard drugs .
Antimalarial Efficacy
In the same vein as its antileishmanial properties, this compound has also been assessed for its antimalarial potential. The derivatives of this compound have been tested in vivo against Plasmodium berghei infected mice, showing considerable suppression rates. This suggests that the compound could serve as a pharmacophore for developing new antimalarial agents .
Molecular Docking Studies
The molecular structure of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide allows it to be a candidate for molecular docking studies. These studies help in understanding the interaction between the compound and biological targets, which is crucial for drug design. The compound has been docked against Lm-PTR1 , providing insights into its antileishmanial activity .
Crystallography and Structural Analysis
The crystal structure of this compound has been determined, revealing important interactions that stabilize the crystal formation. Such structural analyses are essential for understanding the physical and chemical properties of the compound, which can influence its biological activity .
Thermal Stability
The thermal properties of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide have been studied using techniques like TGA, DTA, and DSC. These studies provide data on the thermal degradation and stability of the compound, which are important parameters for its storage and application in various fields .
UV-Vis Spectroscopy
The compound’s absorption spectrum has been characterized using UV-Vis spectroscopy. This analysis is crucial for determining the compound’s light-absorbing properties and can be applied in fields such as photodynamic therapy and the development of light-sensitive drugs .
Propriétés
IUPAC Name |
2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5-6(4-9-11(5)2)10-7(12)3-8/h4H,3H2,1-2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYUXRWSDJFDPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424505 |
Source


|
| Record name | 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
CAS RN |
957261-65-3 |
Source


|
| Record name | 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957261-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366587.png)








